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2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate
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Overview
Description
2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a chemical compound with the molecular formula C13H17NO5. It is an ester derivative of 2,4-dihydroxybenzoic acid and morpholine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-(Morpholin-4-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties , including:
- Anti-inflammatory Activity : Studies suggest that compounds similar to 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways.
- Antioxidant Properties : Research indicates that this compound may act as an antioxidant, providing protective effects against oxidative stress in biological systems.
- Enzyme Inhibition : It has been explored as a potential enzyme inhibitor, which could be beneficial in designing drugs for various diseases.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for:
- Synthesis of Heterocyclic Compounds : It is utilized in the synthesis of various heterocyclic compounds that possess biological activity .
- Reagent in Chemical Reactions : The compound can undergo oxidation and reduction reactions, making it useful for synthesizing other derivatives.
Biological Studies
The interaction of this compound with biological macromolecules has been a focus of research:
- Cellular Mechanisms : Investigations into how it interacts with cellular receptors and enzymes have provided insights into its mechanism of action .
- Potential Anticancer Activity : Some studies have indicated that morpholine derivatives may exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of morpholine derivatives similar to this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Antioxidant Activity
Research highlighted the antioxidant activity of compounds related to this morpholine derivative. The study demonstrated that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in cellular models.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)ethyl 4-hydroxybenzoate: Similar structure but with a single hydroxyl group on the benzene ring.
Ethyl 2,4-dihydroxybenzoate: Lacks the morpholine moiety, making it less versatile in certain applications.
2-Morpholin-4-yl-benzothiazole: Contains a benzothiazole ring instead of a benzoate structure, leading to different chemical properties.
Uniqueness
2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is unique due to the presence of both morpholine and dihydroxybenzoate moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Biological Activity
2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine moiety linked to a 2,4-dihydroxybenzoate structure. The presence of hydroxyl groups contributes to its biological activity by enhancing solubility and potential interactions with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
PC-3 (Prostate Cancer) | 8.3 | Inhibition of PI3K/Akt signaling pathway |
A549 (Lung Cancer) | 12.0 | Cell cycle arrest at G1 phase |
HeLa (Cervical Cancer) | 9.7 | Upregulation of pro-apoptotic proteins |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy across different cancer types .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.
- Inhibition of Signaling Pathways : It inhibits the PI3K/Akt pathway, which is crucial for cancer cell survival and proliferation .
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy .
- Prostate Cancer Model : In vivo studies using PC-3 xenografts showed that administration of the compound led to tumor regression and reduced metastasis compared to control groups .
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, it is beneficial to compare it with structurally related compounds.
Table 2: Comparison with Related Compounds
Compound | IC50 (µM) | Primary Target |
---|---|---|
Ethyl 3,4-dihydroxybenzoate | 15.0 | Prolyl-hydroxylase inhibitor |
Quercetin analog LY294002 | 5.0 | PI3K inhibitor |
Curcumin | 20.0 | NF-kB pathway inhibitor |
This comparison highlights that while other compounds exhibit potent activity, the morpholine derivative shows competitive efficacy particularly in prostate and breast cancer models .
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2,4-dihydroxybenzoate |
InChI |
InChI=1S/C13H17NO5/c15-10-1-2-11(12(16)9-10)13(17)19-8-5-14-3-6-18-7-4-14/h1-2,9,15-16H,3-8H2 |
InChI Key |
AGDPYSMGRVQTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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